Asymmetric copper-catalyzed alkynylallylic dimethylamination†

Organic Chemistry Frontiers Pub Date: 2023-12-05 DOI: 10.1039/D3QO01749D

Abstract

A feasible protocol for Cu-catalyzed asymmetric alkynylallylic dimethylamination is developed with the discovery of tetramethyldiaminomethane as a new, stable and convenient surrogate of dimethylamine. A series of enantioenriched 1,4-enynes are constructed in reasonable yields, high regioselectivities and moderate to good enantioselectivities. Mechanistic experiments show that the tertiary amine works as a nucleophile directly followed by the release of the expected dialkylamine unit, different from the conventional primary and secondary amines with the cleavage of a proton as the nucleophile. DFT calculations elucidate the origin of regio- and enantioselectivity for the present transformation.

Graphical abstract: Asymmetric copper-catalyzed alkynylallylic dimethylamination
Asymmetric copper-catalyzed alkynylallylic dimethylamination†
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